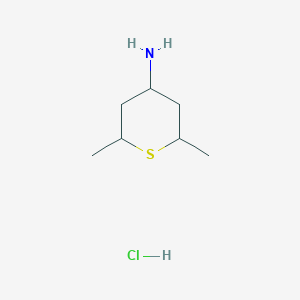

2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers

Description

2,6-Dimethylthian-4-amine hydrochloride is a chiral amine derivative characterized by a thiane (saturated six-membered sulfur-containing heterocycle) backbone with methyl substituents at the 2- and 6-positions and an amine group at the 4-position. The compound exists as a mixture of diastereomers due to the presence of multiple stereogenic centers, which arise from the thiane ring’s conformation and the spatial arrangement of substituents . Diastereomerism in such systems often leads to divergent physicochemical and biological properties, necessitating rigorous stereochemical analysis during synthesis and characterization.

Properties

Molecular Formula |

C7H16ClNS |

|---|---|

Molecular Weight |

181.73 g/mol |

IUPAC Name |

2,6-dimethylthian-4-amine;hydrochloride |

InChI |

InChI=1S/C7H15NS.ClH/c1-5-3-7(8)4-6(2)9-5;/h5-7H,3-4,8H2,1-2H3;1H |

InChI Key |

JPKHBHXWAABCTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(S1)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, typically involves the reaction of 2,6-dimethylthiopyran with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis. The final product is purified using techniques such as crystallization or chromatography to obtain the desired mixture of diastereomers.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce the corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in stereochemical studies to understand the behavior of diastereomers.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Valganciclovir Hydrochloride

Valganciclovir hydrochloride, an antiviral prodrug, exists as a diastereomeric mixture due to stereochemical complexity at its acyclic side chain. Key comparisons include:

- Analytical Methods : Valganciclovir’s diastereomers are quantified using HPLC with UV detection, where peak integration (summing responses for both diastereomers) and correction factors (e.g., 0.91 for free base conversion) ensure assay accuracy . Similar methodologies likely apply to 2,6-dimethylthian-4-amine hydrochloride, though sulfur’s polarizability may necessitate adjustments in mobile phase or detection parameters.

- Stability and Solubility : The hydrochloride salt form enhances aqueous solubility, a trait shared with 2,6-dimethylthian-4-amine hydrochloride. However, valganciclovir’s ester and guanine-like moieties confer distinct hydrolytic susceptibility compared to the thiane backbone’s inertness .

Danicalipin A Diastereomers

Synthetic diastereomers of (+)-danicalipin A (e.g., 16-epi and 11,15-di-epi derivatives) demonstrate that stereochemical variations drastically alter biological activity. For example:

- Biological Activity: The natural danicalipin A (1) and 16-epi derivative (2) enhance membrane permeability, whereas the 11,15-di-epi analog (3) lacks this activity but exhibits higher cytotoxicity in HT-29 cells . This underscores that minor stereochemical changes in 2,6-dimethylthian-4-amine hydrochloride’s diastereomers could similarly modulate receptor interactions or toxicity.

- Conformational Flexibility : Solution-state NMR studies revealed that danicalipin A’s activity correlates with conformational flexibility, a factor likely relevant to 2,6-dimethylthian-4-amine’s diastereomeric behavior .

3-Butylcyclopentan-1-amine (Mixture of Diastereomers)

This cyclopentane-based amine mixture (CAS 1909337-77-4) shares structural similarities with 2,6-dimethylthian-4-amine hydrochloride but differs in ring size and heteroatom presence. Key distinctions include:

- Ring Strain vs.

- Hydrogen Bonding : The sulfur atom in thiane may engage in weaker hydrogen bonding versus nitrogen or oxygen in other amines, influencing solubility and crystallinity .

Comparative Data Table

Key Research Findings and Implications

- Stereochemical Sensitivity : As seen in danicalipin A, diastereomerism in 2,6-dimethylthian-4-amine hydrochloride may lead to significant differences in bioactivity, necessitating chiral resolution techniques during pharmaceutical development .

- Regulatory Considerations : Pharmacopeial standards for valganciclovir highlight the need for stringent control over diastereomer ratios and impurity profiles, a framework applicable to 2,6-dimethylthian-4-amine hydrochloride .

- Synthetic Challenges: Cyclocondensation and stereoselective synthesis methods (e.g., ’s use of p-TsOH for dihydroquinazolinones) could inform optimized routes for the target compound .

Biological Activity

2,6-Dimethylthian-4-amine hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial properties and other biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

2,6-Dimethylthian-4-amine hydrochloride is a thian compound characterized by the presence of a thioether group and an amine functional group. The molecular structure contributes to its biological activity.

| Property | Details |

|---|---|

| CAS Number | 2007916-23-4 |

| Molecular Formula | C6H12ClN2S |

| Molecular Weight | 179.69 g/mol |

| IUPAC Name | 2,6-Dimethylthian-4-amine hydrochloride |

Antimicrobial Properties

Research indicates that 2,6-dimethylthian-4-amine hydrochloride exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

- Study Findings :

- In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- A comparative study highlighted that the antimicrobial efficacy of this compound was greater than that of traditional antibiotics in certain strains.

The proposed mechanisms by which 2,6-dimethylthian-4-amine hydrochloride exerts its antimicrobial effects include:

- Membrane Disruption : The hydrophobic nature of the thian structure allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : The amine group may interact with key enzymes involved in bacterial metabolism, inhibiting their function and leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains tested the efficacy of 2,6-dimethylthian-4-amine hydrochloride. The results indicated:

- Pathogen Tested : Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) : 25 µg/mL

- Result : Complete inhibition of growth observed after 24 hours.

Case Study 2: Synergistic Effects

A separate investigation explored the synergistic effects when combined with conventional antibiotics:

- Combination Tested : 2,6-dimethylthian-4-amine hydrochloride with Amoxicillin

- Result : Enhanced antimicrobial activity was recorded against resistant strains of E. coli, suggesting potential for use in combination therapies.

In Vivo Studies

While most studies focus on in vitro activity, preliminary in vivo studies are underway to assess the safety and efficacy profile in animal models. Early results indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses.

Toxicological Assessment

Toxicological studies are essential for understanding the safety margin of 2,6-dimethylthian-4-amine hydrochloride. Current assessments indicate low toxicity levels, but further studies are necessary to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.